Methyridine sulfate

Description

Methyridine sulfate is a cholinergic agonist primarily used as an anthelmintic agent targeting parasitic nematodes. Its pharmacological action is mediated through selective agonism of nicotinic acetylcholine receptors (nAChRs) on nematode muscle cells, specifically the N-subtype receptors (nicotine-sensitive) rather than the L-subtype (levamisole-sensitive) . This selectivity allows methyridine to remain effective against levamisole-resistant parasites, which often exhibit reduced L-subtype receptor expression . Methyridine induces reversible depolarization and increased input conductance in nematode muscle, leading to paralysis and expulsion of the parasite. The sulfate salt formulation enhances stability and bioavailability for clinical use .

Properties

CAS No. |

71720-36-0 |

|---|---|

Molecular Formula |

C8H13NO5S |

Molecular Weight |

235.26 g/mol |

IUPAC Name |

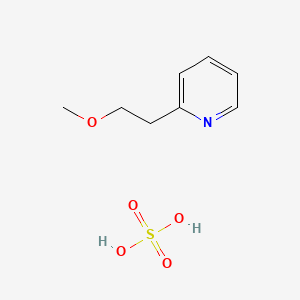

2-(2-methoxyethyl)pyridine;sulfuric acid |

InChI |

InChI=1S/C8H11NO.H2O4S/c1-10-7-5-8-4-2-3-6-9-8;1-5(2,3)4/h2-4,6H,5,7H2,1H3;(H2,1,2,3,4) |

InChI Key |

PPJICNUNBYNPQZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=CC=CC=N1.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyridine sulfate can be synthesized through various chemical reactions. One common method involves the reaction of 2-(2-methoxyethyl)pyridine with sulfuric acid to form the sulfate derivative. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Methyridine sulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into other derivatives with different chemical properties.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while reduction can produce more reduced forms of methyridine .

Scientific Research Applications

Pharmacological Applications

A. Neuromuscular Modulation

Research indicates that methyridine sulfate activates acetylcholine ion channels, suggesting its potential as a neuromodulator. In studies involving nematodes, it has been shown to induce depolarization in muscle cells, which may be harnessed for therapeutic applications in neuromuscular disorders . The compound exhibits agonistic effects on nicotinic acetylcholine receptors, making it a candidate for further exploration in treating conditions associated with neuromuscular transmission.

B. Anthelmintic Activity

This compound has demonstrated significant anthelmintic properties against various intestinal parasites. Its mechanism involves acting as a neuromuscular blocking agent, leading to paralysis of the target organisms. For instance, studies have shown that methyridine can effectively combat Ascaris suum, a common intestinal parasite in livestock . The effectiveness of this compound against resistant strains of parasites highlights its potential as an alternative treatment option in veterinary medicine.

Case Studies

A. Efficacy Against Intestinal Parasites

In a notable study, methyridine was administered to mice infected with Ascaris suum. The results indicated a significant reduction in parasite load following treatment with this compound at concentrations ranging from 108–280 mg/kg . This study emphasizes the compound's potential as an effective anthelmintic agent.

B. Electrophysiological Studies

Electrophysiological experiments have demonstrated that this compound produces dose-dependent depolarization responses in nematode muscle cells. For example, at concentrations of 0.1 mM to 3 mM, it induced peak depolarizing responses correlating with increased conductance changes . Such findings support its role as a neuromodulator and highlight its potential for developing new treatments for parasitic infections.

Mechanism of Action

Methyridine sulfate exerts its effects by acting as a cholinergic agonist on nematode muscle receptors. It produces a neuromuscular block by depolarizing the muscle cells, leading to paralysis of the parasites. This action is similar to that of acetylcholine and levamisole, but this compound has a selective action on specific receptor subtypes .

Comparison with Similar Compounds

Research Implications and Clinical Relevance

Methyridine’s N-subtype selectivity provides a therapeutic advantage in managing levamisole-resistant nematode infections. Its distinct mode of action and resistance profile position it as a critical tool in regions where parasitic resistance to L-subtype-targeting drugs is prevalent . Further studies are needed to explore synergistic combinations with other anthelmintics to delay resistance development.

Biological Activity

Methyridine sulfate, a compound with significant biological activity, has been studied for its effects primarily as a selective agonist for the nematode N-subtype of acetylcholine receptors (AChRs). This article delves into the compound's mechanisms, efficacy, and potential applications in treating parasitic infections.

Chemical Structure and Properties

Methyridine is chemically defined as 2-[2-methoxyethyl]-pyridine. Its structural properties contribute to its biological activity, particularly in its interaction with AChRs. The compound's ability to selectively activate specific receptor subtypes makes it a candidate for therapeutic applications against nematodes.

- Agonistic Activity : Methyridine acts as a cholinergic agonist, selectively targeting the N-subtype of AChRs in nematodes. This selectivity is crucial as it minimizes effects on vertebrate AChRs, reducing potential side effects in non-target organisms .

- Electrophysiological Effects : Research indicates that methyridine induces depolarization in muscle cells of Ascaris suum, with peak responses observed at various concentrations. The compound showed a maximum conductance response with an EC50 value of approximately 2.6 mM, indicating it is about 100 times less potent than levamisole, another known anthelmintic agent .

- Resistance Mechanisms : Studies have shown that methyridine retains efficacy against levamisole-resistant nematodes. This resistance is associated with alterations in the L-subtype of AChRs, suggesting that methyridine could be developed as an alternative treatment for resistant strains .

Table 1: Electrophysiological Response to Methyridine

| Concentration (mM) | Peak Depolarization (mV) | Conductance Change (μS) |

|---|---|---|

| 0.1 | 0.4 | 0.01 |

| 0.3 | 1.2 | 0.01 |

| 1 | 5.1 | 0.02 |

| 3 | 10.1 | 0.11 |

Case Studies

- In Vitro Anthelmintic Activity : Methyridine was tested against various nematodes, demonstrating significant anthelmintic activity in vitro. The compound effectively reduced motility and viability in treated nematodes, supporting its potential use as a therapeutic agent .

- Resistance Studies : In experiments involving levamisole-resistant A. suum, methyridine maintained its agonistic effects on AChRs, suggesting it could be a viable alternative for treating resistant parasitic infections .

Potential Applications

Given its selective action and effectiveness against resistant strains, this compound holds promise in the development of new anthelmintic treatments. Its ability to target specific receptor subtypes could lead to formulations that minimize adverse effects on non-target organisms.

Q & A

Q. What is the primary mechanism of action of methyridine sulfate in nematodes, and how does it differ from other anthelmintics like levamisole?

this compound selectively activates nicotinic acetylcholine receptors (nAChRs) of the N-subtype in nematode parasites, unlike levamisole, which targets L-subtype receptors. Methodologically, this distinction can be confirmed using selective antagonists (e.g., mecamylamine for N-subtype, dihydro-β-erythroidine for L-subtype) in electrophysiological assays or muscle contraction studies. For example, antagonism of methyridine-induced depolarization by mecamylamine but not by L-subtype blockers confirms its receptor specificity .

Q. What experimental models are recommended for studying this compound's efficacy and behavioral effects in nematodes?

Caenorhabditis elegans is a widely used model due to its genetic tractability and conserved drug targets. Microfluidics-enabled platforms allow precise observation of movement phenotypes (e.g., swimming-like motion, flailing) and immobilization patterns. These systems enable high-throughput quantification of drug effects through video tracking and automated analysis of transition frequencies between movement modes .

Q. How can researchers validate the purity and identity of this compound in experimental preparations?

For novel formulations, combine spectroscopic techniques (e.g., NMR, mass spectrometry) with chromatographic purity assays (HPLC). For known compounds, cross-reference synthesis protocols with established literature and include purity data (>95% by HPLC) in supplementary materials. Ensure characterization aligns with guidelines for reporting new compounds in peer-reviewed journals .

Advanced Research Questions

Q. How should researchers design experiments to differentiate between N-subtype and L-subtype nAChR targeting in methyridine studies?

- Step 1: Use levamisole-resistant nematode isolates (e.g., Oesophagostomum dentatum) to assess methyridine's efficacy. Resistance to levamisole (L-subtype-selective) but retained sensitivity to methyridine suggests N-subtype specificity.

- Step 2: Employ receptor antagonists in muscle flap assays. A lack of inhibition by paraherquamide (L-subtype blocker) but significant inhibition by mecamylamine confirms N-subtype action.

- Step 3: Compare concentration-response curves in wild-type vs. receptor knockout strains of C. elegans .

Q. What methodologies are recommended for resolving contradictions in methyridine efficacy data across studies?

- Data Triangulation: Compare results from diverse methods (e.g., microfluidics-based behavioral assays, electrophysiology, larval migration inhibition assays).

- Contextual Factors: Account for species-specific receptor expression, drug concentration gradients in experimental setups, and resistance mechanisms. For instance, discrepancies in paralytic effects may arise from differences in exposure time or media viscosity in microfluidic devices .

- Meta-Analysis: Systematically review studies using tools like PRISMA guidelines, focusing on effect sizes, confidence intervals, and heterogeneity metrics .

Q. How can immobilization patterns in C. elegans be quantified to assess methyridine's paralytic effects?

- Method: Use video tracking software to classify immobilization into three categories:

- Active: Full-body displacement over time.

- Temporary Immobilization: Partial spasms or transient immobility (<600 s).

- Permanent Paralysis: Complete immobility ≥600 s.

- Data Presentation: Calculate transition frequencies (number of mode changes per observation period) and plot time-series heatmaps. Include raw data tables in appendices and processed data in figures with descriptive captions (e.g., "Fig. 5: Immobilization patterns in 30-s intervals") .

Q. What statistical approaches are suitable for analyzing methyridine's dose-dependent effects on nematode movement?

- Nonlinear Regression: Fit concentration-response curves using tools like GraphPad Prism to estimate EC₅₀ values.

- ANOVA with Post Hoc Tests: Compare transition frequencies across drug treatments (e.g., methyridine vs. tribendimidine) at multiple timepoints (30 s, 60 s, 120 s). Report p-values with Bonferroni correction for multiple comparisons .

- Error Reporting: Include 95% confidence intervals and standard deviations in tables (e.g., "Table 2: EC₅₀ values ± SD for methyridine across three replicates") .

Data Reporting and Reproducibility

Q. How should researchers document this compound experiments to ensure reproducibility?

- Materials and Methods: Specify drug concentrations, solvent controls, and nematode strains (e.g., C. elegans N2 wild-type). For microfluidics, detail channel dimensions, flow rates, and agar concentrations.

- Supplementary Data: Provide raw movement tracking files, code for statistical analysis, and antagonist batch numbers. Use repositories like Zenodo for public access .

- Negative Controls: Include vehicle-only treatments and baseline movement data in figures .

Q. What are common pitfalls in interpreting methyridine's receptor selectivity, and how can they be mitigated?

- Pitfall 1: Overlooking cross-reactivity with non-target receptors. Solution: Validate findings with dual-antagonist assays (e.g., mecamylamine + paraherquamide).

- Pitfall 2: Confounding environmental factors (e.g., liquid vs. solid media affecting C. elegans motility). Solution: Standardize media conditions across replicates and report viscosity metrics .

Tables for Reference

Table 1: Key Antagonists for nAChR Subtype Differentiation

| Antagonist | Target Receptor | Example Application in Methyridine Studies |

|---|---|---|

| Mecamylamine | N-subtype | Blocks methyridine-induced depolarization |

| Paraherquamide | L-subtype | No inhibition of methyridine responses |

Table 2: Recommended Statistical Tests for Behavioral Data

| Data Type | Test | Software/Tool |

|---|---|---|

| Transition Frequencies | ANOVA with Tukey HSD | GraphPad Prism |

| Dose-Response | Nonlinear Regression | R (drc package) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.